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Abstract
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic

acetylcholine receptor (nAChR) developed by Janssen Pharmaceutica. It was investigated for a

range of central nervous system disorders, including schizophrenia, Alzheimer's disease,

depressive disorders, and for smoking withdrawal. Despite showing promise in preclinical

studies by significantly potentiating the α7 nAChR, its clinical development was ultimately

discontinued. This document provides a detailed technical guide on the discovery and

development history of JNJ-39393406, summarizing available quantitative data, outlining key

experimental methodologies, and visualizing relevant biological pathways and experimental

workflows.

Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key target in the central

nervous system for therapeutic intervention in various neurological and psychiatric disorders.

Positive allosteric modulators of this receptor, such as JNJ-39393406, represent a therapeutic

strategy aimed at enhancing the receptor's function in response to the endogenous

neurotransmitter, acetylcholine. This approach is hypothesized to offer greater physiological

modulation compared to direct agonism. JNJ-39393406 emerged from Janssen's discovery

program as a potent and selective α7 nAChR PAM.
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Discovery and Preclinical Development
Lead Optimization and Medicinal Chemistry
While the specific lead optimization cascade for JNJ-39393406 is proprietary to Janssen

Pharmaceutica, the general process for discovering such a molecule involves several key

stages. The journey from a "hit" compound identified in high-throughput screening to a clinical

candidate like JNJ-39393406 is an iterative process of chemical synthesis and biological

testing. The core objective is to refine the molecule's properties to achieve a balance of

potency, selectivity, and favorable pharmacokinetic and safety profiles.

A generalized workflow for the discovery and lead optimization of a compound like JNJ-
39393406 is depicted below.
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Figure 1: Generalized drug discovery and lead optimization workflow.

Mechanism of Action and In Vitro Pharmacology
JNJ-39393406 is a selective positive allosteric modulator of the α7 nAChR.[1] It enhances the

receptor's response to agonists like acetylcholine without directly activating the receptor itself.

This modulation results in a significant potentiation of the receptor's function.

Table 1: In Vitro Potency and Selectivity of JNJ-39393406
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Parameter Value Receptor/Channel

Agonist Threshold Reduction 10- to 20-fold α7 nAChR

Maximum Agonist Response

Increase
17- to 20-fold α7 nAChR

Selectivity No significant activity

α4β2, α3β4 nAChRs, 5-HT3

receptor, and a panel of 62

other receptors and enzymes

Source: Wikipedia.[1]

The potentiation of the α7 nAChR by JNJ-39393406 was likely characterized using

electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus

oocytes expressing the human α7 nAChR.

Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for JNJ-39393406 in species such as rats, dogs, and

monkeys are not publicly available. This information is typically proprietary to the developing

pharmaceutical company.

Clinical Development
Phase I Studies
A Phase I, randomized, double-blind, placebo-controlled, multiple ascending dose study was

conducted to evaluate the safety, tolerability, and pharmacokinetics of JNJ-39393406 in healthy

young and elderly participants (NCT02023255).[2]

Table 2: JNJ-39393406 Phase I Study Design (NCT02023255)
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Part Population Dose Range Duration

A Young Healthy Males

50 mg, 150 mg, 450

mg, 1,350 mg, and

2,700 mg once daily

7 consecutive days

B
Elderly Healthy Males

and Females

Dose levels selected

based on Part A PK

data

13 consecutive days

Source: ClinicalTrials.gov.[2]

The results of this Phase I study have not been publicly released in detail.

Phase II Studies and Discontinuation
JNJ-39393406 advanced to Phase II clinical trials for the treatment of depressive disorders and

for smoking withdrawal.[1] However, the development for these indications was discontinued in

September 2021.[3] The development for schizophrenia and Alzheimer's disease was halted

prior to this.[1]

Signaling Pathway
JNJ-39393406, as a positive allosteric modulator, binds to a site on the α7 nAChR that is

distinct from the acetylcholine binding site. This binding event is thought to induce a

conformational change in the receptor that enhances the affinity of the receptor for

acetylcholine and/or increases the probability of channel opening upon agonist binding. This

leads to an influx of cations, primarily Ca²⁺ and Na⁺, which in turn modulates downstream

signaling cascades.
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Figure 2: Mechanism of action of JNJ-39393406 on the α7 nAChR.

Experimental Protocols
Detailed, step-by-step experimental protocols for the studies conducted on JNJ-39393406 are

not available in the public domain. However, based on standard practices in the field, a

generalized protocol for assessing the in vitro potentiation of α7 nAChRs using a two-electrode

voltage clamp (TEVC) assay in Xenopus oocytes can be outlined.

Generalized Protocol: Two-Electrode Voltage Clamp
(TEVC) Assay for α7 nAChR Potentiation

Oocyte Preparation:Xenopus laevis oocytes are harvested and defolliculated.

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
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Electrophysiological Recording:

An oocyte is placed in a recording chamber and perfused with a standard buffer solution.

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping

and one for current recording.

The oocyte is voltage-clamped at a holding potential of approximately -70 mV.

Agonist Application: A baseline response is established by applying a submaximal

concentration of acetylcholine (e.g., EC₂₀) and measuring the resulting inward current.

PAM Application: The oocyte is pre-incubated with varying concentrations of JNJ-39393406
for a defined period.

Potentiation Measurement: In the continued presence of JNJ-39393406, the same

submaximal concentration of acetylcholine is applied, and the potentiated current is

measured.

Data Analysis: The fold potentiation is calculated as the ratio of the current amplitude in the

presence of the PAM to the current amplitude in the absence of the PAM. Concentration-

response curves are generated to determine the EC₅₀ of the potentiation.
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Figure 3: Generalized workflow for a TEVC potentiation assay.

Conclusion
JNJ-39393406 is a well-characterized selective positive allosteric modulator of the α7 nicotinic

acetylcholine receptor that demonstrated significant in vitro potency. Despite a rational

therapeutic hypothesis for its use in several CNS disorders, the compound's clinical

development was discontinued after Phase II trials for depression and smoking cessation failed
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to meet their endpoints. The information available in the public domain provides a solid

foundation for understanding the pharmacology of JNJ-39393406, although detailed preclinical

and clinical study results remain largely unpublished. This case serves as an important

example in the development of α7 nAChR modulators, highlighting the challenges of translating

preclinical promise into clinical efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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